molecular formula C6H13N3O B13077533 N'-hydroxypiperidine-3-carboximidamide

N'-hydroxypiperidine-3-carboximidamide

Cat. No.: B13077533
M. Wt: 143.19 g/mol
InChI Key: ZMLDEBZJUPFBIF-UHFFFAOYSA-N
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Description

N’-hydroxypiperidine-3-carboximidamide is a chemical compound with the molecular formula C6H13N3O It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxypiperidine-3-carboximidamide typically involves the reaction of piperidine derivatives with hydroxylamine. One common method includes the reaction of piperidine-3-carboximidamide with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at an elevated temperature to yield N’-hydroxypiperidine-3-carboximidamide.

Industrial Production Methods

Industrial production of N’-hydroxypiperidine-3-carboximidamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxypiperidine-3-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitrone derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitrones or oximes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N’-hydroxypiperidine-3-carboximidamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-hydroxypiperidine-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N’-hydroxypyridine-3-carboximidamide: A similar compound with a pyridine ring instead of a piperidine ring.

    N-hydroxypiperidine: A hydroxylated derivative of piperidine.

Uniqueness

N’-hydroxypiperidine-3-carboximidamide is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H13N3O

Molecular Weight

143.19 g/mol

IUPAC Name

N'-hydroxypiperidine-3-carboximidamide

InChI

InChI=1S/C6H13N3O/c7-6(9-10)5-2-1-3-8-4-5/h5,8,10H,1-4H2,(H2,7,9)

InChI Key

ZMLDEBZJUPFBIF-UHFFFAOYSA-N

Isomeric SMILES

C1CC(CNC1)/C(=N/O)/N

Canonical SMILES

C1CC(CNC1)C(=NO)N

Origin of Product

United States

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